molecular formula C2Cl2F5P B095778 Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane CAS No. 17426-84-5

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane

Cat. No. B095778
CAS RN: 17426-84-5
M. Wt: 220.89 g/mol
InChI Key: WMSZCUQAAMZSLG-UHFFFAOYSA-N
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Description

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane is a compound that falls within the broader category of organophosphorus chemistry, which is a field that has seen significant advances in recent years. Organophosphorus compounds are known for their wide range of applications and are particularly important in the synthesis of various chemical products. The synthesis and reactivity of such compounds are often explored to develop novel materials with unique properties and potential applications in different industries, including pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of organophosphorus compounds often involves the use of starting materials such as dichloro(methyl)phosphane, which is a precursor for a variety of phosphonic, phosphinic, and phosphonous acid derivatives . The synthesis of novel phosphorus compounds can also involve the reaction of chlorophosphane derivatives with other reagents. For example, the reaction of bis(pentamethylcyclopentadienyl)chlorophosphane with LiN(SiMe3)2 leads to the formation of 4-methylene-6-phosphabicyclo[1.1.0]hex-2-ene, a compound that can act as a 1,4-dipole in addition reactions . Similarly, the reaction of dihalogeno(pentamethylcyclopentadienyl)phosphane with Group I or Group II metals yields a variety of substituted phosphorus compounds .

Molecular Structure Analysis

The molecular structure of organophosphorus compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, the X-ray structure of a 3a,4-dihydro-7H-phosphinine derivative was reported, providing insights into the molecular geometry of these compounds . The crystal and molecular structure of other phosphorus compounds, such as 5-phenyl-5-phospha-2,8-dithia-1-stanna(II)bicyclo[3.3.0]octane, has been determined, revealing features like spiral chains and distorted geometries around the central atom .

Chemical Reactions Analysis

Organophosphorus compounds participate in a variety of chemical reactions, which can lead to the formation of complex structures and new materials. For example, the reaction of tin(II) butoxide with mercaptophosphane yields a compound that, upon reaction with Cr(CO)6 under UV irradiation, forms a chromium pentacarbonyl complex . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane, which exhibits uncommon donor properties due to strong PN-π interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphorus compounds are crucial for their practical applications. These properties can be tailored by introducing different substituents and modifying the molecular structure. For instance, semi-fluorinated bis(phosphane)s have been synthesized and their solid-state structures determined, which are important for their use as polymerization catalysts for olefins . The introduction of fluorine atoms can significantly alter the electronic properties of the compounds, as seen in the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, which exhibits challenges in purification due to its close retention time to chloropentafluorobenzene .

Scientific Research Applications

Organophosphorus Chemistry

Dichloro(methyl)phosphane, a compound closely related to Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, serves as a starting material for the synthesis of various organophosphorus compounds, including phosphonic, phosphinic, and phosphonous acid derivatives, and their secondary products. This illustrates the compound's significance in the development of organophosphorus chemistry, highlighting its utility in creating a broad range of chemically active products (Weissermel et al., 1981).

Catalysis

The use of Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane derivatives in catalysis is well-documented. For instance, complexes containing semi-fluorinated bis(phosphane)s exhibit excellent catalytic activity in olefin polymerization. The introduction of electron-deficient substituents like pentafluoroethyl groups into these compounds enhances their efficiency as catalysts for polymerizing olefins, such as 2-norbornene, offering superior performance compared to more electron-rich phosphane derivatives (Wursche et al., 2000).

Polymer Synthesis

Poly(diorgano)phosphazenes, a new class of polymeric materials, utilize poly(dichloro)phosphazene as a precursor, which is closely related to the chemical structure . These polymers are synthesized through the substitution of chlorine atoms with various nucleophilic organic substituents, demonstrating the compound's role in producing polymers with potential applications in medical fields and other industries (Sułkowski et al., 1995).

Environmental Applications

Although not directly related to Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, the environmental hazards and adsorption recovery of hydrochlorofluorocarbons (HCFCs) highlight the importance of managing and recovering compounds with similar fluorinated structures. This research underscores the broader context of handling fluorinated compounds responsibly and the potential environmental implications (Tsai, 2002).

properties

IUPAC Name

dichloro(1,1,2,2,2-pentafluoroethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F5P/c3-10(4)2(8,9)1(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSZCUQAAMZSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(Cl)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374187
Record name (Pentafluoroethyl)phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane

CAS RN

17426-84-5
Record name (Pentafluoroethyl)phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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